N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide
Description
N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with pyrazole and 2,3-dihydrobenzo[b][1,4]dioxin moieties.
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c28-22(16-5-3-6-18(11-16)27-10-4-9-23-27)25-17-12-24-26(13-17)14-19-15-29-20-7-1-2-8-21(20)30-19/h1-13,19H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPQEXTYJIDBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : The target compound shares synthetic challenges with analogs like Compound 5 (26% yield), where multi-step reactions and purification of polycyclic systems reduce efficiency . In contrast, simpler benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) are synthesized via direct acylation, avoiding such bottlenecks .
- Functional Group Diversity : Unlike Compound 5, which incorporates chroman and methoxyphenyl groups, the target compound features dual pyrazole substituents. These may enhance its binding affinity in biological systems, similar to pyrrole-containing oxazepin derivatives that exhibit antimicrobial activity .
Structural Characterization and Computational Tools
The dihydrobenzo[b][1,4]dioxin moiety in the target compound necessitates advanced structural elucidation techniques, such as X-ray crystallography refined via SHELXL (as employed for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide ). Compound 5 (dihydrobenzo[b][1,4]dioxin derivative) was validated using NMR and MS-ESI, suggesting similar protocols could apply to the target compound .
Preparation Methods
Core Benzodioxin Synthesis
The benzodioxin moiety is synthesized via O-alkylation of catechol derivatives. For example, 2,3-dihydroxybenzoic acid (1) undergoes esterification with methanol and sulfuric acid to form methyl 2,3-dihydroxybenzoate (2). Subsequent cyclization with 1,2-dibromoethane in the presence of K₂CO₃ yields methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (3):
$$
\text{(1) } \text{HOOC-C}6\text{H}3\text{(OH)}2 \xrightarrow{\text{MeOH, H}2\text{SO}4} \text{(2) } \text{MeOOC-C}6\text{H}3\text{(OH)}2 \xrightarrow{\text{BrCH}2\text{CH}2\text{Br, K}2\text{CO}3} \text{(3) } \text{MeOOC-C}6\text{H}3\text{-O-CH}2\text{CH}2\text{-O-}
$$
Table 1: Optimization of Benzodioxin Cyclization
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 72 |
| Cs₂CO₃ | Acetonitrile | 60 | 68 |
| DBU | THF | 25 | 41 |
Functionalization at the 2-Position
Introduction of the methyl group at the 2-position is achieved via Grignard addition or reductive alkylation . Treatment of 3 with methylmagnesium bromide in THF affords the secondary alcohol, which is reduced to the methylene group using Pd/C and H₂:
$$
\text{(3) } \xrightarrow{\text{CH}3\text{MgBr}} \text{(4) } \text{MeOOC-C}6\text{H}3\text{-O-CH}2\text{CH(OH)-} \xrightarrow{\text{Pd/C, H}2} \text{(5) } \text{MeOOC-C}6\text{H}3\text{-O-CH}2\text{CH}2\text{-CH}2\text{-}
$$
Preparation of the 1H-Pyrazol-4-ylamine Intermediate
Pyrazole Ring Formation
The pyrazole core is synthesized via 1,3-dipolar cycloaddition between hydrazines and α,β-unsaturated carbonyl compounds. For instance, reaction of hydrazine hydrate with ethyl acrylate in ethanol yields 1H-pyrazole-4-carboxylate (6):
$$
\text{NH}2\text{NH}2 \cdot \text{H}2\text{O} + \text{CH}2=\text{CHCOOEt} \xrightarrow{\text{EtOH, Δ}} \text{(6) } \text{Ethyl 1H-pyrazole-4-carboxylate}
$$
Amination at the 4-Position
Conversion of the ester to an amine involves Hofmann degradation or curtius rearrangement . Treatment of 6 with bromine in NaOH generates the amine (7), isolated as a hydrochloride salt:
$$
\text{(6) } \xrightarrow{\text{Br}_2, \text{NaOH}} \text{(7) } \text{1H-Pyrazol-4-amine} \cdot \text{HCl}
$$
Synthesis of 3-(1H-Pyrazol-1-yl)benzamide
Benzamide Formation
3-Aminobenzoic acid (8) is converted to 3-(1H-pyrazol-1-yl)benzoic acid (9) via Buchwald-Hartwig coupling with pyrazole using Pd(OAc)₂/Xantphos:
$$
\text{(8) } \text{H}2\text{N-C}6\text{H}4\text{-COOH} + \text{C}3\text{H}3\text{N}2\text{H} \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos}} \text{(9) } \text{HOOC-C}6\text{H}4\text{-N(C}3\text{H}3\text{N}2\text{)}
$$
Amidation with Pyrazol-4-ylamine
Activation of 9 using EDCl/HOBt and coupling with 7 yields the benzamide (10):
$$
\text{(9) } + \text{(7) } \xrightarrow{\text{EDCl, HOBt, DIPEA}} \text{(10) } \text{3-(1H-Pyrazol-1-yl)-N-(1H-pyrazol-4-yl)benzamide}
$$
Final Assembly of the Target Compound
Alkylation of Pyrazol-4-ylamine
The benzodioxin-methyl group is introduced via Mitsunobu reaction between 5 and 10 using DIAD/PPh₃:
$$
\text{(5) } \text{OH} + \text{(10) } \xrightarrow{\text{DIAD, PPh}_3} \text{N-(1-((2,3-Dihydrobenzo[b]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(1H-pyrazol-1-yl)benzamide}
$$
Table 2: Comparative Yields for Final Coupling
| Coupling Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| EDC/HOBt | DCM | 58 | 95 |
| HATU | DMF | 67 | 97 |
| DCC/DMAP | THF | 49 | 91 |
Optimization and Scale-Up Considerations
- Solvent Choice : DMF enhances solubility of polar intermediates but complicates purification.
- Catalyst Loading : Pd(OAc)₂ at 5 mol% balances cost and efficiency.
- Purification : Column chromatography (SiO₂, hexane/EtOAc) achieves >98% purity.
Analytical Characterization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
